sodium;N-(4-aminophenyl)sulfonylethanimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the PubChem sodium;N-(4-aminophenyl)sulfonylethanimidate is known as Semax. Semax is a synthetic peptide derived from adrenocorticotropic hormone (ACTH). It consists of seven amino acids and is primarily used for research purposes. Semax has garnered attention for its potential neuroprotective and cognitive-enhancing properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Semax is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Semax follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product undergoes rigorous quality control, including mass spectrometry and HPLC, to confirm its purity and identity .

Análisis De Reacciones Químicas

Types of Reactions

Semax primarily undergoes hydrolysis reactions due to the presence of peptide bonds. These reactions can be catalyzed by proteolytic enzymes or acidic/basic conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases or chemical hydrolysis using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Oxidation: Mild oxidizing agents can be used to study the stability of Semax under oxidative stress.

Major Products Formed

The major products formed from the hydrolysis of Semax are its constituent amino acids and smaller peptide fragments. These products can be analyzed using techniques such as mass spectrometry and HPLC .

Aplicaciones Científicas De Investigación

Semax has a wide range of scientific research applications:

Neuroprotection: Studies have shown that Semax can protect neurons from damage caused by ischemia and oxidative stress.

Cognitive Enhancement: Research indicates that Semax may improve cognitive functions such as memory and learning.

Anti-inflammatory Effects: Semax has been investigated for its potential to reduce inflammation in various models.

Wound Healing: Preliminary studies suggest that Semax may accelerate wound healing by promoting cell proliferation and migration .

Mecanismo De Acción

Semax exerts its effects through multiple mechanisms:

Neurotrophic Effects: Semax stimulates the production of brain-derived neurotrophic factor (BDNF), which supports the survival and growth of neurons.

Modulation of Neurotransmitters: Semax influences the levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Anti-inflammatory Pathways: Semax inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Noopept: Another synthetic peptide with cognitive-enhancing properties.

Selank: A peptide similar to Semax, derived from tuftsin, with anxiolytic and neuroprotective effects.

Cerebrolysin: A mixture of neuropeptides used for neuroprotection and cognitive enhancement.

Uniqueness of Semax

Semax is unique due to its specific sequence derived from ACTH and its multifaceted mechanism of action. Unlike other peptides, Semax has shown a broad spectrum of effects, including neuroprotection, cognitive enhancement, and anti-inflammatory properties .

Propiedades

IUPAC Name |

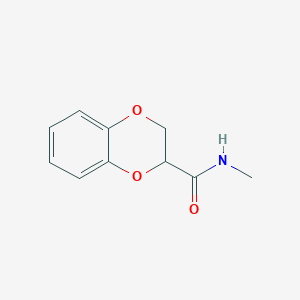

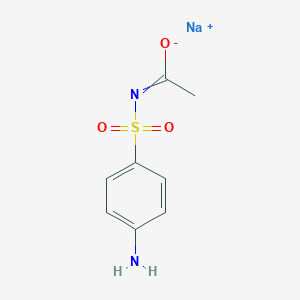

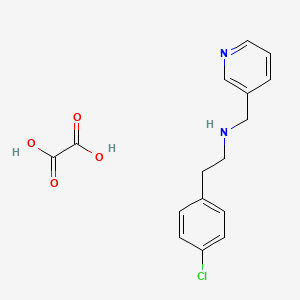

sodium;N-(4-aminophenyl)sulfonylethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMSFAORUFMASU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxyanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B7764424.png)

![17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carbonitrile](/img/structure/B7764436.png)

![1-[(4-methoxyphenyl)methyl]benzimidazole-2-thiol](/img/structure/B7764448.png)

![1-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764458.png)

![2,3-dihydrotriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7764461.png)

![oxalic acid;N-[(3,4,5-trimethoxyphenyl)methyl]cyclopentanamine](/img/structure/B7764483.png)

![N-[(2-methoxyphenyl)methyl]cyclopentanamine;oxalic acid](/img/structure/B7764494.png)

![1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine;oxalic acid](/img/structure/B7764498.png)

![2-sulfanyl-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7764523.png)